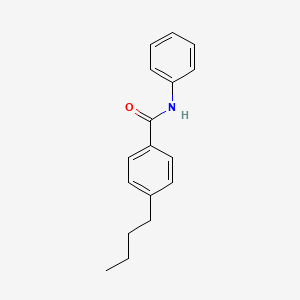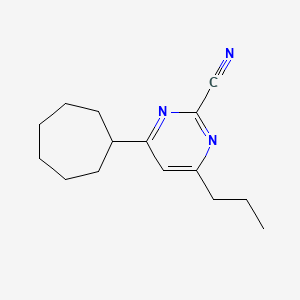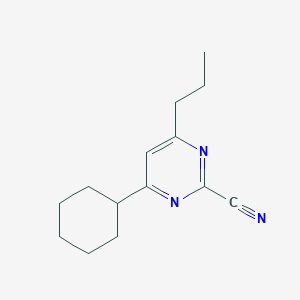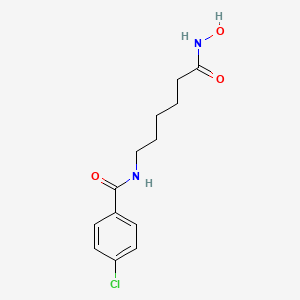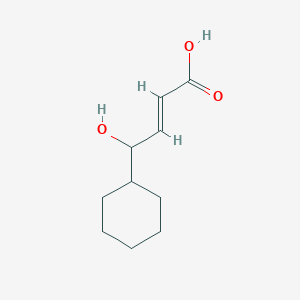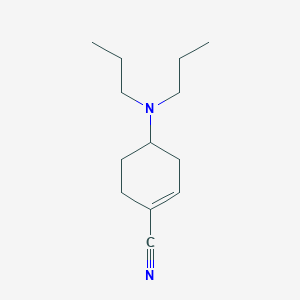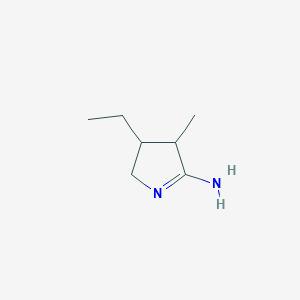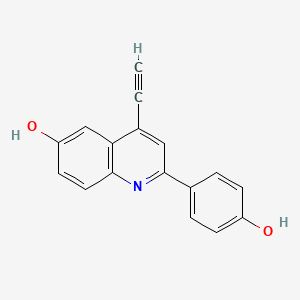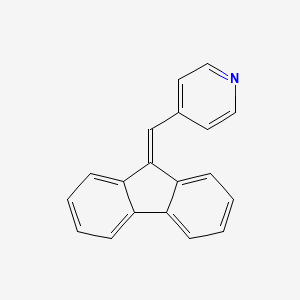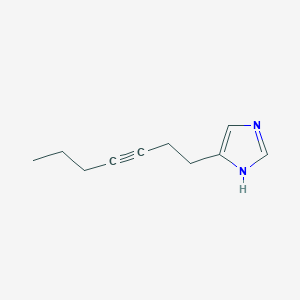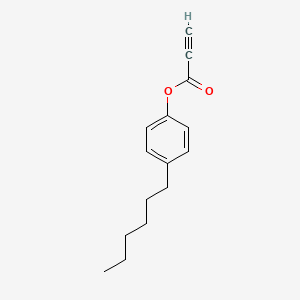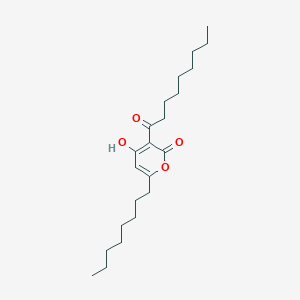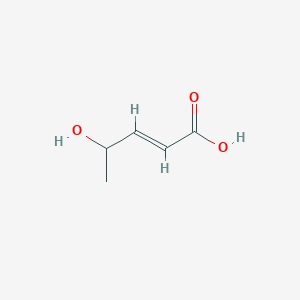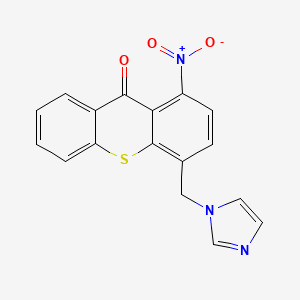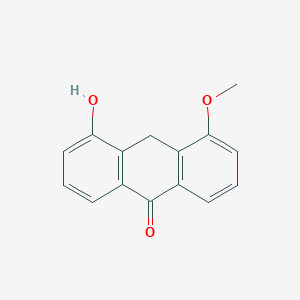
4-hydroxy-5-methoxy-10H-anthracen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-methoxy-10H-anthracen-9-one: is an organic compound belonging to the anthracene family. It is characterized by its anthracene core structure with hydroxy and methoxy substituents at the 4 and 5 positions, respectively. This compound is known for its applications in various fields, including organic electronics, photochemistry, and as a precursor in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methoxy-10H-anthracen-9-one typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Hydroxylation: Anthracene undergoes hydroxylation to introduce the hydroxy group at the 4-position. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.
Methoxylation: The introduction of the methoxy group at the 5-position is carried out using methanol and a suitable catalyst, such as sulfuric acid, under reflux conditions.
Oxidation: The final step involves the oxidation of the anthracene core to form the 9-one structure. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the hydroxylation and methoxylation reactions.
Continuous Flow Systems: Continuous flow systems are employed to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methoxy-10H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 9-one structure to a 9-hydroxy structure.
Substitution: The hydroxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 9-hydroxy derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
4-Hydroxy-5-methoxy-10H-anthracen-9-one has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Photochemistry: Employed in photochemical reactions and studies due to its ability to absorb and emit light.
Synthetic Chemistry: Serves as a precursor in the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methoxy-10H-anthracen-9-one involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
Anthracen-9(10H)-one: Lacks the hydroxy and methoxy substituents, making it less reactive in certain chemical reactions.
4,5-Dihydroxy-10H-anthracen-9-one: Contains two hydroxy groups, which can lead to different reactivity and applications.
5-Methoxy-10H-anthracen-9-one:
Uniqueness
4-Hydroxy-5-methoxy-10H-anthracen-9-one is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
4-hydroxy-5-methoxy-10H-anthracen-9-one |
InChI |
InChI=1S/C15H12O3/c1-18-14-7-3-5-10-12(14)8-11-9(15(10)17)4-2-6-13(11)16/h2-7,16H,8H2,1H3 |
InChI Key |
ZLLAABQSJKWBDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


